![molecular formula C22H22N2O4S B2885812 4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline CAS No. 1111016-05-7](/img/structure/B2885812.png)
4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3-Methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a benzene ring fused to a pyridine ring. This compound also contains a methoxyphenyl sulfonyl group and a piperidinyl carbonyl group attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline structure, with the methoxyphenyl sulfonyl group and piperidinyl carbonyl group attached at the 4 and 3 positions, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, quinoline derivatives are crystalline solids with a characteristic odor .Scientific Research Applications
Crystal Structures and Synthesis
- Crystal Structure Analysis : Studies have explored the crystal structures of quinoline derivatives, revealing their active involvement in combating multidrug-resistant tuberculosis. The structural analysis helps understand the compounds' conformations and supramolecular arrangements, crucial for their biological activities (Souza et al., 2013).
- Synthetic Pathways : Research has also focused on the synthesis of quinoline derivatives, including those with sulfonamide groups, showcasing their potential in creating compounds with specific biological activities. The synthesis processes often involve stepwise reactions that introduce various functional groups, enhancing the compounds' reactivity and interaction with biological targets (Alavi et al., 2017).
Biological Activities and Applications
- Anticancer Properties : Some quinoline derivatives are designed using a hybrid pharmacophore approach to enhance anticancer activities. These compounds have been evaluated against different cancer cell lines, identifying specific derivatives as potentially effective anticancer agents. This research underscores the importance of quinoline derivatives in developing new cancer therapies (Solomon et al., 2019).
- Antibacterial Activities : Novel quinoline sulfonamides have been synthesized and shown to possess significant antibacterial activities. This indicates the potential use of such compounds in treating bacterial infections, contributing to the development of new antibiotics (Alavi et al., 2017).
Structural and Functional Insights
- Molecular Design for Therapeutic Applications : The molecular design and chemical synthesis of novel enediynes related to dynemicin A, incorporating quinoline moieties, demonstrate the compounds' activity against various cancer cell lines. This research highlights the role of structural design in enhancing the therapeutic potential of quinoline derivatives (Wu et al., 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[4-(3-methoxyphenyl)sulfonylquinolin-3-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-16-8-7-9-17(14-16)29(26,27)21-18-10-3-4-11-20(18)23-15-19(21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUWZPDPQIQELW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.